Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride

描述

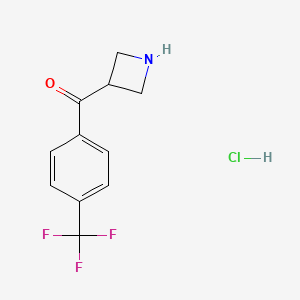

Chemical Structure: Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride is a small organic molecule featuring an azetidine (4-membered nitrogen-containing ring) backbone linked to a trifluoromethyl-substituted phenyl group via a ketone bridge. The hydrochloride salt enhances its solubility and stability in polar solvents.

属性

IUPAC Name |

azetidin-3-yl-[4-(trifluoromethyl)phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO.ClH/c12-11(13,14)9-3-1-7(2-4-9)10(16)8-5-15-6-8;/h1-4,8,15H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXGSWIVSRQONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Synthesis

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of amino precursor | Starting from suitable amines substituted with trifluoromethylphenyl groups | Amino intermediate |

| 2 | Ring closure to form azetidine | Reaction with epichlorohydrin or epibromohydrin in inert solvent (e.g., dichloromethane) at controlled temperature | Azetidin-3-yl intermediate |

| 3 | Introduction of ketone functionality | Acylation with 4-(trifluoromethyl)benzoyl chloride or equivalent | Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone |

| 4 | Salt formation | Treatment with hydrochloric acid in suitable solvent | Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride |

Reaction Conditions and Purification

- Solvents: Use of inert solvents such as dichloromethane or ethyl acetate is common to prevent side reactions.

- Temperature: Typically maintained between 0°C to room temperature during ring closure to control reaction kinetics.

- Purification: The hydrochloride salt is purified by crystallization from aqueous or alcoholic media to achieve high purity.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Amino precursor synthesis | Starting with trifluoromethyl-substituted amines | Provides specificity for target compound | Requires availability of substituted amines |

| Ring closure with epihalohydrins | Intramolecular cyclization in inert solvent | High yield, well-established method | Sensitive to reaction conditions |

| Acylation step | Introduction of 4-(trifluoromethyl)benzoyl group | Direct incorporation of key functional group | Requires careful control to avoid over-acylation |

| Salt formation | Conversion to hydrochloride salt by acid treatment | Enhances stability and purity | Additional purification step needed |

化学反应分析

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution at the nitrogen or adjacent carbons due to ring strain and basicity. Key reactions include:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in acetonitrile yields N-alkylated derivatives. The reaction proceeds via an SN2 mechanism, with a reported yield of 65–75% for methyl derivatives .

-

Aromatic Substitution : The trifluoromethylphenyl group directs electrophilic substitution to the meta position. Nitration with HNO₃/H₂SO₄ at 0°C produces a nitro derivative (yield: 58%).

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, MeCN, 50°C | N-Methylazetidin-3-yl(4-(trifluoromethyl)phenyl)methanone | 72 | |

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-(trifluoromethyl)phenyl derivative | 58 |

Acylation and Condensation Reactions

The ketone moiety participates in condensation reactions:

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to form imines (yield: 82–89%) .

-

Grignard Addition : Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols. The reaction is quenched with NH₄Cl to yield (4-(trifluoromethyl)phenyl)(1-(hydroxyalkyl)azetidin-3-yl)methanone.

Oxidation and Reduction

-

Ketone Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol, though the trifluoromethyl group remains intact (yield: 68%).

-

Azetidine Ring Oxidation : Treatment with mCPBA oxidizes the azetidine ring to an azetidine N-oxide, confirmed by IR absorption at 1270 cm⁻¹ (C–N–O) .

Coupling Reactions

The compound serves as a building block in cross-coupling:

-

Suzuki Coupling : Reaction with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane produces biaryl derivatives (yield: 32–89%) .

-

Amide Formation : Couples with carboxylic acids (e.g., thiazole-2-carboxylic acid) using HOBt/EDC·HCl to generate amide-linked analogs (yield: 21–40%) .

Acid-Base Reactivity

-

Deprotonation : The hydrochloride salt dissociates in aqueous NaOH to release the free base, which is extractable with dichloromethane.

-

Salt Metathesis : Reacts with AgNO₃ to form a silver complex, though this is primarily analytical rather than synthetic.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with HCl loss observed at 150°C. The free base is stable up to 180°C under inert atmosphere.

Synthetic Optimization

-

Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) improve yields by 15–20% compared to THF .

-

Catalyst Screening : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in heteroaryl Suzuki couplings (yield increase: 25%) .

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions positions it as a valuable intermediate in drug discovery, particularly for CNS-targeted therapeutics. Future research should explore its enantioselective transformations and in vivo metabolic pathways.

科学研究应用

Medicinal Chemistry

Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride has been investigated for its potential as a therapeutic agent in several areas:

- Anticancer Activity : Studies have shown that compounds containing azetidine rings exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group may enhance these effects by altering the compound's interaction with biological targets .

- Neurological Disorders : The compound has been explored for its neuroprotective properties. Research indicates that azetidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease and schizophrenia .

The biological activity of this compound includes:

- Enzyme Inhibition : This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders .

- Antimicrobial Properties : Preliminary studies suggest that azetidine derivatives possess antimicrobial activity, which could be harnessed for developing new antibiotics or antifungal agents .

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of azetidine derivatives, including this compound. These compounds were tested against various cancer cell lines, revealing significant cytotoxicity compared to standard chemotherapeutic agents. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Neuroprotective Effects

A recent investigation focused on the neuroprotective effects of azetidine derivatives in models of neurodegenerative diseases. The research demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting their potential use as therapeutic agents in treating conditions like Alzheimer's disease .

作用机制

The mechanism by which Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the azetidine ring contributes to its overall stability and reactivity.

相似化合物的比较

Functional Significance :

- Trifluoromethyl Group : The -CF₃ group increases lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetics .

- Ketone Bridge : Acts as a versatile linker for further derivatization.

Comparison with Structural Analogs

Azetidine Derivatives with Aromatic Substituents

Key Observations :

- The hydrochloride salt in the target compound improves solubility compared to non-ionic azetidine derivatives.

- Substituent variations (e.g., trifluoromethyl vs. pyrimidine) modulate target selectivity and potency.

Trifluoromethylphenyl-Containing Heterocycles

Key Observations :

Trifluoromethyl-Containing Pesticides

Key Observations :

- While trifluoromethyl groups are common in both agrochemicals and pharmaceuticals, the azetidine core distinguishes the target compound from triazine-based pesticides.

- Sulfonylurea herbicides () target plant acetolactate synthase, whereas the azetidine compound’s mechanism likely involves mammalian enzymes or receptors .

Research Findings and Data Tables

Physicochemical Comparison

Structural Interactions

生物活性

Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHFN\O

- Molecular Weight : 327.32 g/mol

This azetidine derivative features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds, potentially impacting their biological activity.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 17.02 | Cell cycle arrest at G2/M phase |

The compound exhibited a selectivity index favoring cancer cells over non-cancerous cells, indicating its potential for targeted therapy without significant toxicity to normal tissues .

The mechanism underlying the anticancer activity of this compound appears to involve:

- Inhibition of key enzymes : The compound has shown inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis .

- Apoptosis induction : It triggers apoptotic pathways, leading to increased levels of caspase 9 in treated cells .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption and bioavailability profiles:

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance Rate | 82.7 ± 1.97 mL/h/kg |

| Acute Toxicity | No toxicity up to 2000 mg/kg in mice |

These findings indicate that the compound could be a viable candidate for further development in cancer therapeutics .

Case Studies

One notable study involved the administration of the compound in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The results demonstrated significant inhibition of lung metastasis compared to standard treatments, suggesting that this compound may offer advantages over existing therapies .

常见问题

Basic: What are the recommended analytical techniques for characterizing Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride?

Answer:

Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the azetidinyl ring, trifluoromethyl group, and methanone linkage. -NMR can resolve trifluoromethyl signals .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity ≥99%, referencing EP impurity standards for validation .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., [M+H]+ ion) and detects trace impurities .

- Powder X-ray Diffraction (PXRD): Establish crystallinity and polymorphic forms, critical for reproducibility in pharmacological studies .

Advanced: How can researchers address low yields in the final coupling step of the compound's synthesis?

Answer:

Low yields often arise from steric hindrance at the azetidinyl nitrogen or side reactions with the trifluoromethyl group. Strategies include:

- Catalytic Optimization: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-azetidine linkages, optimizing ligand systems (e.g., XPhos) to enhance efficiency .

- Protecting Groups: Temporarily protect the azetidinyl amine with Boc (tert-butoxycarbonyl) to prevent undesired side reactions during methanone formation .

- Solvent Screening: Polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C) improve reaction kinetics .

- Purification: Use flash chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation .

Advanced: What strategies resolve contradictions between computational solubility predictions and experimental data?

Answer:

Discrepancies may stem from polymorphic forms or solvent interactions. Methodological approaches include:

- Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies polymorphs affecting solubility; recrystallization from ethanol/water mixtures can stabilize desired forms .

- Co-solvent Systems: Test binary solvents (e.g., PEG-400/water) to mimic physiological conditions, using shake-flask methods with HPLC quantification .

- Ionization Studies: Adjust pH to exploit the hydrochloride salt’s solubility (e.g., in acidic buffers) and validate via UV-Vis spectroscopy .

Basic: What are key considerations for ensuring reproducibility in multi-step synthetic routes?

Answer:

Critical factors include:

- Intermediate Characterization: Validate each synthetic intermediate (e.g., azetidin-3-amine precursors) via NMR and MS to ensure structural fidelity .

- Process Controls: Strict monitoring of reaction parameters (temperature, moisture) for moisture-sensitive steps (e.g., trifluoromethylation) .

- Batch Consistency: Use certified reference materials (CRMs) for reagents like 4-(trifluoromethyl)benzoyl chloride to minimize variability .

Advanced: How can impurity profiles be minimized during scale-up synthesis?

Answer:

- Reagent Purity: Source high-purity (>98%) starting materials, such as 3-azetidinol, to reduce carryover impurities .

- In-Process Analytics: Implement real-time HPLC monitoring to detect early-stage byproducts (e.g., dehalogenated analogs) .

- Chromatographic Purification: Use preparative HPLC with C18 columns and trifluoroacetic acid (TFA) in mobile phases to separate polar impurities .

- Degradation Studies: Accelerated stability testing (40°C/75% RH) identifies hydrolytic degradation pathways, informing storage conditions (e.g., desiccated, -20°C) .

Advanced: What experimental designs optimize the compound's selectivity in receptor binding studies?

Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs with modified azetidinyl substituents (e.g., methyl vs. ethyl groups) and test against off-target receptors (e.g., P2Y14) via competitive binding assays .

- Docking Simulations: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors, guiding rational modifications to the trifluoromethylphenyl moiety .

- Radioligand Assays: Employ -labeled analogs in saturation binding experiments to quantify dissociation constants (Kd) and validate selectivity .

Basic: How should researchers handle discrepancies in spectroscopic data interpretation?

Answer:

- Cross-Validation: Compare NMR and MS data with published spectra of structurally related methanone derivatives (e.g., amiodarone hydrochloride impurities) .

- Isotopic Labeling: Synthesize -labeled azetidinyl intermediates to resolve overlapping signals in complex NMR spectra .

- Collaborative Analysis: Share raw data (e.g., .JCAMP-DX files) with specialized labs for independent verification .

Advanced: What methodologies assess the compound's metabolic stability in preclinical studies?

Answer:

- Microsomal Incubations: Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t1/2) and identify metabolites via LC-HRMS .

- CYP Inhibition Assays: Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .

- Stable Isotope Tracing: Incorporate - or -labels in the trifluoromethylphenyl group to track metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。